

Amoscanate: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amoscanate

Cat. No.: B1667255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoscanate, also known as 4-isothiocyanato-4'-nitrodiphenylamine, is an experimental anthelmintic agent that has demonstrated significant efficacy against a broad spectrum of helminths, including major schistosome species and hookworms, in animal models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **amoscanate**. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document summarizes key quantitative data in structured tables, outlines available information on experimental protocols, and visualizes the proposed mechanism of action. While **amoscanate** showed promise in preclinical studies, its development was hampered by observations of toxicity at higher doses. This guide aims to consolidate the existing knowledge to inform future research and development efforts in the field of anthelmintics.

Chemical Structure and Identification

Amoscanate is an aryl isothiocyanate derivative with a diphenylamine core structure. The molecule is characterized by an isothiocyanate group ($-N=C=S$) on one phenyl ring and a nitro group ($-NO_2$) on the other.

Table 1: Chemical Identification of **Amoscanate**

Identifier	Value
IUPAC Name	4-isothiocyanato-N-(4-nitrophenyl)aniline
CAS Number	26328-53-0
Molecular Formula	C ₁₃ H ₉ N ₃ O ₂ S
Molecular Weight	271.29 g/mol
SMILES	O=N(=O)c1ccc(Nc2ccc(cc2)N=C=S)cc1
InChI	InChI=1S/C13H9N3O2S/c17-16(18)13-7-5-12(6-8-13)15-11-3-1-10(2-4-11)14-9-19/h1-8,15H
Synonyms	Nithiocyanine, C 9333-Go, CGP 4540

Physicochemical Properties

The physicochemical properties of **amoscanate** are crucial for its formulation, absorption, and disposition in biological systems. It is a solid, orange-yellow crystalline powder that is odorless and tasteless.

Table 2: Physicochemical Properties of **Amoscanate**

Property	Value	Reference
Melting Point	196-198 °C	[1]
Solubility	Insoluble in water; slightly soluble in acetone, chloroform, benzene, and ethanol.	[1]
pKa (predicted)	-3.50 ± 0.40	[1]

Pharmacological Properties

Anthelmintic Activity

Amoscanate has demonstrated potent anthelmintic activity against a wide range of parasitic worms in various animal models.

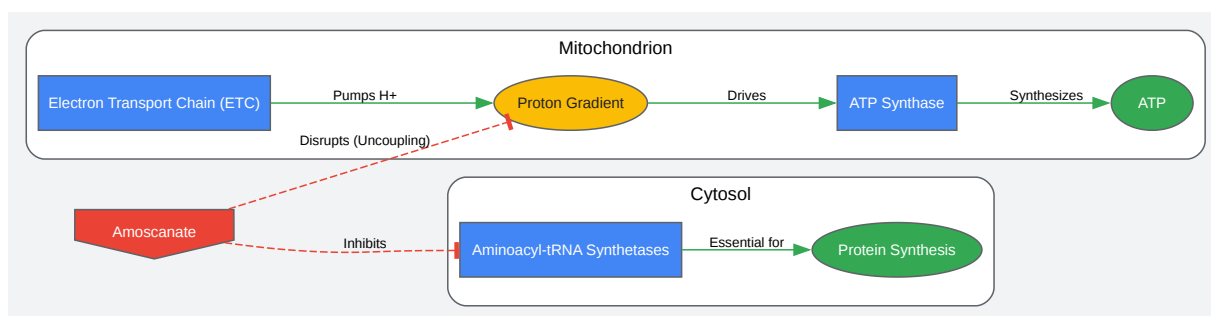
Table 3: Summary of In Vivo Anthelmintic Efficacy of **Amoscanate**

Animal Model	Parasite	Dose	Efficacy	Reference
Hamsters	Necator americanus	25 mg/kg (single oral dose)	100% worm expulsion in patent infection	[1] [2]
Hamsters	Necator americanus	30-60 mg/kg (single oral dose)	94-99% elimination in non-patent infection	
Mice	Nematospiroides dubius	200 mg/kg (single oral dose)	100% eradication	
Mice	Syphacia obvelata	12.6 mg/kg	Worm expulsion	
Mice	Hymenolepis nana	50 mg/kg	Worm expulsion	
Dogs	Hookworm and ascarids	25 mg/kg	100% and 99% fecal egg reduction, respectively	
Rhesus Monkeys	Strongyloides fulleborni & Oesophagostomum apistumum	60 mg/kg (thrice at 12-hour intervals)	100% efficacy	
Capuchin & Rhesus Monkeys	Schistosoma japonicum, S. mansoni, S. haematobium	20-35 mg/kg (single oral dose)	Marked reduction in egg counts and worm burdens	
Mice	Schistosoma mansoni	0.1% w/v in methanol (topical)	>90% protection	

Mechanism of Action

The precise molecular mechanism of **amoscanate**'s anthelmintic activity is not fully elucidated but is believed to involve two primary pathways:

- **Uncoupling of Oxidative Phosphorylation:** **Amoscanate** can disrupt the proton gradient across the inner mitochondrial membrane, uncoupling electron transport from ATP synthesis. This leads to a depletion of cellular energy stores, ultimately causing paralysis and death of the parasite.
- **Inhibition of Aminoacyl-tRNA Synthetases:** There is evidence to suggest that **amoscanate** and its derivatives can inhibit essential enzymes involved in protein synthesis, such as leucyl- and isoleucyl-tRNA synthetases. This would disrupt protein production, leading to parasite death.



[Click to download full resolution via product page](#)

Caption: Proposed dual mechanism of action of **amoscanate**.

Pharmacokinetics and Metabolism

Limited pharmacokinetic data for **amoscanate** is available from preclinical and early clinical studies. The compound is administered orally.

Table 4: Summary of Available Pharmacokinetic and Dosing Information

Species	Study Type	Dose	Observations	Reference
Rats	Toxicity Study	25, 125, 500 mg/kg (single or repeated oral doses)	Brain lesions observed after at least 3 consecutive doses of 125 or 500 mg/kg.	
Monkeys	Efficacy Study	10-75 mg/kg (single oral doses)	No major organ toxicity observed at 75 mg/kg.	
Humans	Phase I Clinical Trial	1 mg/kg (single oral dose)	Generally well-tolerated.	
Humans	Phase I Clinical Trial	3.5 mg/kg (single oral dose)	Mild, reversible hepatotoxicity observed in 3 of 4 volunteers.	

Detailed pharmacokinetic parameters such as C_{max}, T_{max}, AUC, clearance, and half-life are not readily available in the public domain.

Toxicology

While showing promise as an anthelmintic, the development of **amoscanate** was hindered by its toxicological profile, particularly at higher doses.

Table 5: Summary of Toxicological Findings

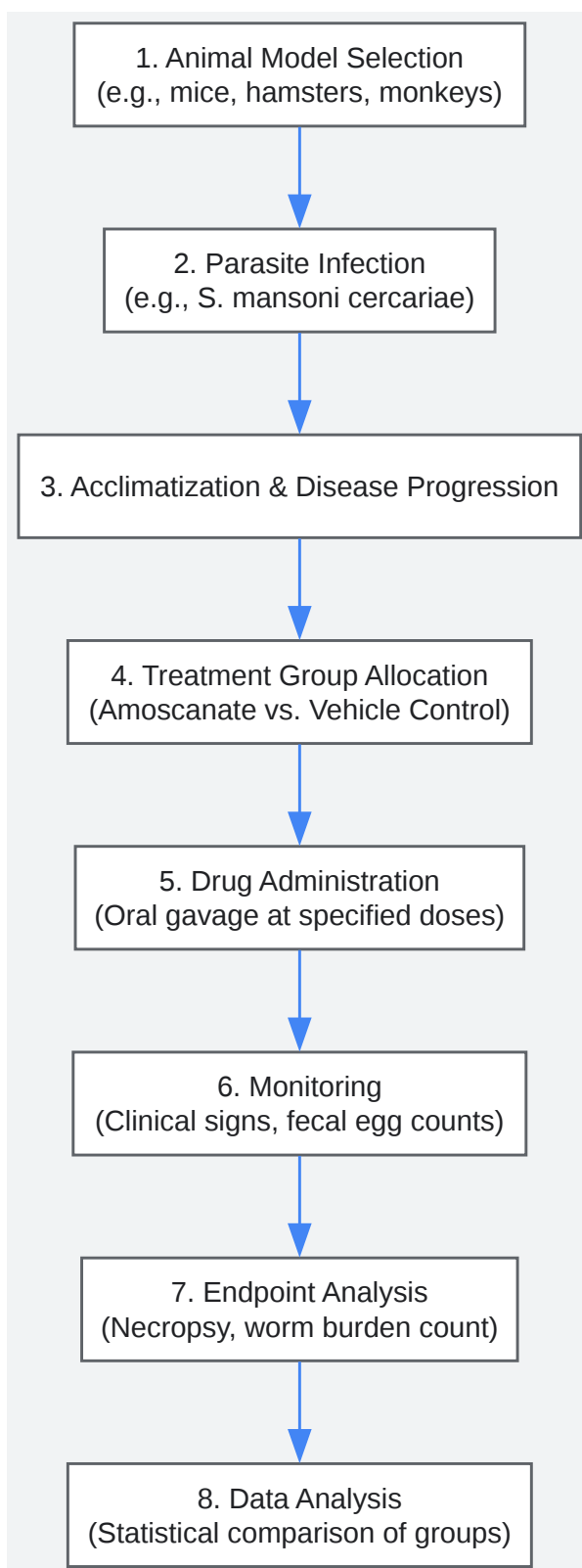
Species	Study Type	Dose	Key Findings	Reference
Rats	Neuropathology Study	High oral doses	Lesions in the brain, particularly necrosis of the neuropil of the medial striatum adjacent to the lateral ventricles.	
Rats	Toxicity Study	≥ 125 mg/kg (3 consecutive oral doses)	Necrosis of the ependyma of the lateral ventricles.	
Humans	Phase I Clinical Trial	3.5 mg/kg (single oral dose)	Mild, reversible hepatotoxicity.	

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not available in the publicly accessible literature. The following provides a general overview of the methodologies that would have been employed based on the study descriptions.

In Vivo Anthelmintic Efficacy (General Protocol)

A standardized experimental workflow for testing the in vivo efficacy of an anthelmintic agent like **amoscanate** would typically involve the following steps.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for in vivo anthelmintic efficacy testing.

Acute Oral Toxicity Study (General Protocol Outline)

Acute toxicity studies in rodents are generally conducted following standardized guidelines (e.g., OECD Test Guideline 407). A typical protocol would include:

- **Animal Selection:** Healthy, young adult rodents of a single strain are used.
- **Housing and Acclimatization:** Animals are housed in standard conditions with a controlled environment and allowed to acclimatize.
- **Dose Formulation:** **Amoscanate** is suspended in a suitable vehicle (e.g., an oily suspension).
- **Dose Administration:** A single oral dose is administered to each animal via gavage. Multiple dose groups with escalating concentrations are used.
- **Clinical Observations:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals.
- **Necropsy:** At the end of the observation period (typically 14 days), all surviving animals are euthanized and a gross necropsy is performed.
- **Histopathology:** Organs and tissues are collected, preserved, and examined microscopically for pathological changes.
- **Data Analysis:** The dose-response relationship is evaluated to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity.

Conclusion

Amoscanate is a potent anthelmintic agent with a well-defined chemical structure and a broad spectrum of activity in preclinical models. Its development was ultimately halted due to a narrow therapeutic window, with toxicity being a significant concern at higher doses. This technical guide consolidates the available scientific information on **amoscanate**, highlighting both its therapeutic potential and its limitations. The data presented herein may be valuable for researchers working on the development of new anthelmintic drugs, potentially informing the design of new compounds with improved safety profiles or providing a basis for re-evaluating

amoscanate in different formulations or therapeutic contexts. Further research to fully elucidate its pharmacokinetic profile and the specific molecular interactions underlying its mechanism of action and toxicity could provide valuable insights for the field of antiparasitic drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthelmintic efficacy of amoscanate (C 9333-Go/CGP 4540) against various infections in rodents, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajtmh.org [ajtmh.org]
- To cite this document: BenchChem. [Amoscanate: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667255#amoscanate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com